1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a nitrofuran moiety, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a fluorobenzene derivative.
Attachment of the nitrofuran moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a nitrofuran compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Fluorophenyl)-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrofuran moiety suggests potential antimicrobial activity, as nitrofuran derivatives are known to interfere with bacterial enzyme systems.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-3-(5-nitrothiophene-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, while the nitrofuran moiety provides potential antimicrobial activity.
Properties
CAS No. |
61619-69-0 |
---|---|
Molecular Formula |
C14H8FN3O4 |
Molecular Weight |
301.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H8FN3O4/c15-10-1-3-11(4-2-10)17-7-9(8-19)14(16-17)12-5-6-13(22-12)18(20)21/h1-8H |
InChI Key |
VWFMPWLOKWDVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.